3,5-Dichlorobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109596. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

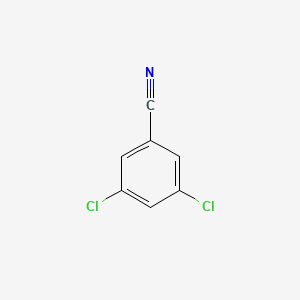

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSUOGJGIECFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215950 | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-00-4 | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6575-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY25KS4R7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies of 3,5 Dichlorobenzonitrile

Traditional Halogenation-Cyanation Approach

The synthesis of 3,5-dichlorobenzonitrile can be achieved through a multi-step process that begins with a halogenated benzene (B151609) derivative. A common starting material for this synthesis is 1,3-dichlorobenzene. lookchem.com Another approach involves the reaction of 1-bromo-3,5-dichlorobenzene (B43179) with specific reagents to introduce the nitrile group. smolecule.comgoogleapis.com

Reaction Mechanism and Optimization

The conversion of a halogenated precursor, such as 1-bromo-3,5-dichlorobenzene, into this compound involves a sequence of carefully controlled reactions. This process typically includes the formation of a highly reactive organometallic intermediate, followed by the introduction of the nitrile functionality and a final workup to isolate the desired product.

A key step in this synthetic route is the formation of a Grignard reagent. wikipedia.org The use of isopropylmagnesium chloride (i-PrMgCl) in combination with lithium chloride (LiCl) has been shown to be particularly effective. wikipedia.org This combination, often referred to as a "Turbo Grignard" reagent, enhances the rate and efficiency of the halogen-magnesium exchange. wikipedia.org The lithium chloride plays a crucial role by increasing the reactivity of the Grignard reagent, facilitating the formation of the aryl magnesium species from the corresponding aryl halide. rsc.org This method demonstrates good functional group compatibility, allowing for the generation of the Grignard reagent without degrading other sensitive groups that might be present on the aromatic ring. wikipedia.org

The reaction involves treating the starting aryl halide, for example, 1-bromo-3,5-dichlorobenzene, with the isopropylmagnesium chloride-lithium chloride complex. smolecule.com This results in a transmetalation reaction where the bromine atom is exchanged for a magnesium chloride group, forming the corresponding aryl Grignard reagent. wikipedia.org

| Component | Function |

| 1-Bromo-3,5-dichlorobenzene | Starting aryl halide |

| Isopropylmagnesium Chloride (i-PrMgCl) | Grignard reagent precursor |

| Lithium Chloride (LiCl) | Enhances reactivity of the Grignard reagent |

| Tetrahydrofuran (THF) | Typical solvent for the reaction |

Once the Grignard reagent is formed, the nitrile group is introduced by reacting it with an appropriate electrophile. N,N-Dimethylformamide (DMF) serves as an effective source for the nitrile carbon and nitrogen atoms in this step. smolecule.comwalisongo.ac.id The Grignard reagent adds to the carbonyl carbon of DMF, forming an intermediate which, upon subsequent workup, yields the desired nitrile. walisongo.ac.idlibretexts.org This reaction is typically quenched at low temperatures to control its reactivity. smolecule.com

Following the addition of DMF, an oxidative workup is performed to convert the intermediate into the final nitrile product. This is often achieved using a solution of iodine in aqueous ammonia (B1221849). smolecule.comresearchgate.net The iodine acts as an oxidizing agent in this step. researchgate.netoup.comresearchgate.net The use of aqueous ammonia provides the nitrogen source and creates the necessary reaction conditions for the formation of the nitrile. oup.comresearchgate.netumich.eduorganic-chemistry.org This method is considered advantageous due to the use of readily available and relatively non-toxic reagents. researchgate.net

The successful synthesis of this compound via this method relies on the careful control of several reaction parameters.

Temperature Control: The formation of the Grignard reagent is often initiated at a low temperature, such as -15°C, and then allowed to proceed at a controlled temperature. smolecule.com The subsequent quenching with DMF and the oxidative workup also require specific temperature ranges to maximize yield and minimize side reactions. smolecule.comorgsyn.org

Solvent Selection: The choice of solvent is critical for the solubility and reactivity of the reagents. Tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions due to its ability to solvate the magnesium complex. smolecule.comwikipedia.orgorgsyn.org Other solvents like diethyl ether may also be used. numberanalytics.commnstate.edu

Stoichiometry: The molar ratios of the reactants, including the Grignard reagent, DMF, and the oxidizing agents, must be carefully controlled to ensure the complete conversion of the starting material and to optimize the yield of the final product. orgsyn.orgnumberanalytics.com

| Parameter | Considerations |

| Temperature | Low temperature for Grignard formation and quenching; controlled temperature for subsequent steps. |

| Solvent | Anhydrous aprotic solvents like THF or diethyl ether are essential for Grignard reagent stability. numberanalytics.commnstate.edu |

| Stoichiometry | Precise molar ratios of reactants are crucial for maximizing product yield. |

Industrial Scalability Considerations

Alternative Synthesis Protocols

Recent research has focused on developing novel synthetic protocols for nitriles, including this compound, that offer advantages over classical methods. These alternatives often employ sophisticated catalytic systems designed for high efficiency and selectivity, operate under more environmentally benign conditions, and utilize safer reagents.

Catalytic Systems and Reaction Conditions

The direct conversion of alcohols and amines into nitriles using heterogeneous catalysts represents a significant advancement in chemical synthesis. These processes are valued for their atom economy and the use of greener oxidants like molecular oxygen.

A notable development in catalysis is the use of cobalt oxide nanoparticles supported on nitrogen-doped graphene (Co₃O₄-NGr/C) for the aerobic oxidation of primary amines and alcohols to nitriles. chemrevlett.comthieme-connect.com This catalyst is prepared by pyrolyzing a cobalt-phenanthroline complex on a carbon support, resulting in highly efficient and stable Co₃O₄ nanoparticles embedded in a nitrogen-doped graphene matrix. chemrevlett.com

The Co₃O₄-NGr/C system has demonstrated high to excellent yields in the synthesis of a wide range of aromatic, heterocyclic, and aliphatic nitriles from the corresponding primary amines or alcohols. chemrevlett.comthieme-connect.com For instance, the aerobic oxidation of benzylamine (B48309) using this catalyst, in the presence of aqueous ammonia, yields the corresponding nitrile in up to 97% GC yield. thieme-connect.com The catalyst's stability is a key advantage, allowing it to be recovered by centrifugation and reused multiple times without a significant drop in activity or selectivity. chemrevlett.comthieme-connect.com

Table 1: Aerobic Ammoxidation of Alcohols Catalyzed by Co₃O₄-NGr/C Data derived from studies on various primary alcohols, indicating the general applicability of the method.

| Substrate Type | Catalyst | Nitrogen Source | Oxidant | Temperature | Advantage |

| Primary Alcohols | Co₃O₄-NGr/C | Aqueous Ammonia | Oxygen (O₂) | 130 °C | Reusable catalyst, high yields chemrevlett.com |

The aerobic ammonoxidation of alcohols is a direct, single-step method to produce nitriles. researchgate.net This process involves reacting an alcohol with ammonia and an oxidant, typically air or pure oxygen, over a heterogeneous catalyst. researchgate.netnih.gov For the synthesis of this compound, the corresponding starting material would be 3,5-Dichlorobenzyl alcohol.

This method is considered a "green" reaction because it uses air as the oxidant and generates water as the primary byproduct. researchgate.net Catalysts such as Co₃O₄-NGr/C and other transition metal oxides are effective for this transformation. chemrevlett.comnih.gov While specific yield data for the ammonoxidation of 3,5-Dichlorobenzyl alcohol is not detailed in the provided sources, the successful conversion of other substituted benzyl (B1604629) alcohols and dichlorotoluenes to their respective nitriles under similar conditions suggests the viability of this route. nih.govgoogle.comosti.gov For example, the ammoxidation of 3,4-dichlorotoluene (B105583) has been shown to achieve a molar yield of up to 90.0%. google.com

The catalytic cycle for many heterogeneous ammonoxidation reactions is explained by the Mars-van Krevelen (MvK) mechanism. researchgate.netnumberanalytics.com This redox mechanism involves the participation of the catalyst's lattice oxygen in the oxidation of the substrate. numberanalytics.comrsc.org

In the context of alcohol ammonoxidation, the process unfolds in two main steps:

Reactant Oxidation: The alcohol (e.g., 3,5-Dichlorobenzyl alcohol) adsorbs onto the metal oxide catalyst surface and reacts with oxygen atoms from the catalyst's lattice. This leads to the formation of an intermediate, such as an imine, which then converts to the nitrile product (this compound). This step results in the reduction of the catalyst as it loses oxygen. researchgate.netnumberanalytics.com

Catalyst Reoxidation: The reduced catalyst, now with oxygen vacancies, is reoxidized by gaseous oxygen (from air) supplied to the reaction. This replenishes the lattice oxygen, restoring the catalyst to its original active state and allowing the catalytic cycle to continue. numberanalytics.comrsc.org

This mechanism is crucial for the continuous catalytic conversion of alcohols and is a key feature of catalysts based on metal oxides like Co₃O₄ and V₂O₅. researchgate.netmdpi.com

Solvent-Free Protocols and Cyanide Sources (e.g., K₃[Fe(CN)₆])

To mitigate the high toxicity of traditional cyanide sources like NaCN or KCN, alternative, less hazardous cyanating agents have been explored. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) have emerged as robust, inexpensive, and non-toxic sources of cyanide for the synthesis of aryl nitriles. google.comresearchgate.netpku.edu.cn

These reagents are typically used in palladium-catalyzed cyanation reactions of aryl halides. google.comorganic-chemistry.org The reaction can be performed under mild conditions and, in some cases, in aqueous solvent mixtures, enhancing the green credentials of the synthesis. researchgate.net For example, a palladium-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆] proceeds in good to excellent yields without the need for expensive ligands. researchgate.netorganic-chemistry.org While K₄[Fe(CN)₆] is more commonly cited, K₃[Fe(CN)₆] has also been used effectively. google.compku.edu.cn The development of solvent-free or neat reaction conditions for these cyanations further improves their environmental profile, although this remains an area of ongoing research.

Comparative Analysis of Synthetic Methods: Yields, Conditions, Advantages

Different synthetic methods for producing this compound and related nitriles offer a range of yields, require varied conditions, and present distinct advantages. Industrial production often relies on the ammoxidation of dichlorotoluenes at high temperatures. smolecule.com Newer catalytic methods, however, provide milder and potentially more sustainable alternatives.

Table 2: Comparative Analysis of Synthesis Methods for Aryl Nitriles

| Method | Starting Material | Catalyst/Reagent | Conditions | Typical Yields (for related compounds) | Key Advantages |

| Industrial Ammoxidation | Dichlorotoluenes | Metal Oxide Catalyst | Gas phase, >400°C smolecule.com | High (e.g., 90% for 3,4-dichlorobenzonitrile) google.com | Cost-effective for large scale, high throughput. |

| Aerobic Ammoxidation | 3,5-Dichlorobenzyl Alcohol | Co₃O₄-NGr/C | Liquid phase, O₂, ~130°C chemrevlett.com | High (up to 97% for benzylamine) thieme-connect.com | Uses green oxidant (air), milder conditions, reusable catalyst. researchgate.net |

| Palladium-Catalyzed Cyanation | 1-Bromo-3,5-dichlorobenzene | Pd(OAc)₂, K₄[Fe(CN)₆] | Liquid solvent (e.g., NMP, DMF) google.com | Good to Excellent (83-96% for aryl bromides) google.com | Uses non-toxic cyanide source, ligand-free options available. google.comorganic-chemistry.org |

| Chlorination of Benzonitrile (B105546) | Benzonitrile | Sodium hypochlorite (B82951) or H₂O₂/HCl | Liquid phase, 55-70°C google.com | High purity of intermediate (99.5%) google.com | Avoids traditional toxic chlorine gas. google.com |

Development and Optimization of Synthetic Procedures

The synthesis of this compound, a key intermediate for pharmaceuticals and agrochemicals, has been the subject of considerable research aimed at improving efficiency, safety, and environmental footprint. nordmann.global Developments have focused on optimizing existing methods and discovering novel routes to enhance yield, purity, and scalability while minimizing hazardous reagents and byproducts. Key areas of optimization include catalyst development for ammoxidation reactions, refinement of dehydration processes, and innovation in chlorination techniques.

Ammoxidation of Dichlorotoluene

Catalytic ammoxidation of the corresponding dichlorotoluene is a significant industrial route for producing dichlorobenzonitriles. researchgate.netresearchgate.net This process involves the reaction of dichlorotoluene with ammonia and an oxygen source, typically air, in the gas phase over a solid catalyst. google.com Research has focused on developing highly active and selective catalysts that operate at lower temperatures to improve energy efficiency and product yield.

For instance, novel catalysts have been developed to enhance the ammoxidation process. V-Ti-O nanostructures have shown unprecedented low-temperature activity, with yields for dichlorobenzonitrile synthesis reaching up to 84% at 330 °C. researchgate.net Optimization of vanadium-based catalysts, such as VPO catalysts, has also been explored. The addition of glucose during the synthesis of VPO catalysts resulted in porous microspheres that exhibited a nearly 10% increase in yield and a 5% increase in selectivity for the ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) compared to catalysts synthesized without the additive. researchgate.net Further studies on V-doped WO3 microspheres and V-Cr-O complexes have also demonstrated improved selectivity and performance at lower reaction temperatures. researchgate.netresearchgate.net

A method for synthesizing 3,4-dichlorobenzonitrile (B1293625) via ammoxidation utilizes a novel fixed-bed particle catalyst composed of V, Al, Ti, P, K, Cs, and O on a mixed carrier of titanium oxide and aluminum oxide. This process achieves a 99.2% conversion rate of 3,4-dichlorotoluene and a 90.0% molar yield of the final product at temperatures between 350-375 °C. google.com

Table 1: Selected Catalyst Systems for Dichlorobenzonitrile Synthesis via Ammoxidation

| Catalyst System | Substrate | Reaction Temperature (°C) | Yield (%) | Source(s) |

|---|---|---|---|---|

| V-Ti-O Nanostructure | 2,6-Dichlorotoluene | 330 | 84 | researchgate.net |

| VPO_G0.5 (Glucose-modified) | 2,6-Dichlorotoluene | Not specified | ~10% increase vs. unmodified | researchgate.net |

| V1.0AlaTibPcKdCseOf | 3,4-Dichlorotoluene | 350-375 | 90.0 (molar) | google.com |

Dehydration of 3,5-Dichlorobenzamide (B1294675)

Another established route to this compound is the dehydration of 3,5-dichlorobenzamide. dtic.milpatsnap.com This transformation can be achieved using various dehydrating agents. dtic.mil Recent optimization studies have focused on developing milder and more efficient catalytic systems.

One such study investigated the dehydration of primary amides using a palladium (Pd) catalyst with Oxone as the oxidant. The research found that the addition of methoxyacetonitrile (B46674) as a water-acceptor additive significantly influenced the reaction yield. The optimization of this system for the conversion of 3,5-dichlorobenzamide to this compound was systematically evaluated.

The results indicated that decreasing the amount of Oxone from 20 mol % to 10 mol % did not significantly diminish the yield, which remained high at 87-93%. escholarship.org This suggests that the catalytic system is robust and efficient even with lower amounts of the oxidant additive.

Table 2: Optimization of Oxone Quantity for the Dehydration of 3,5-Dichlorobenzamide

| Entry | Oxone (mol %) | Yield of this compound (%) | Source(s) |

|---|---|---|---|

| 1 | 5 | ~87 | escholarship.org |

| 2 | 10 | 87 | escholarship.org |

| 3 | 20 | 93 | escholarship.org |

Conditions: 0.8 mol % Pd, methoxyacetonitrile additive in TPGS-750-M/water.

Chlorination of Benzonitrile

An alternative pathway involves the direct chlorination of benzonitrile. google.com A patented method describes a process that avoids the use of traditional, hazardous chlorine gas. This improved procedure utilizes sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid as the chlorinating agent in an acidic environment. google.com The reaction is carried out in a solvent system, such as a mixture of trichloromethane and ethanol.

This method is presented as a safer and cleaner alternative, producing high-purity this compound without requiring a diazotization step. google.com The process is characterized by accessible raw materials and a simplified workflow, making it suitable for industrial production. google.com

Table 3: Optimized Chlorination of Benzonitrile

| Parameter | Value | Source(s) |

|---|---|---|

| Raw Material | Benzonitrile | google.com |

| Chlorinating Agent | Sodium Hypochlorite | google.com |

| Solvent | Trichloromethane/Ethanol (3:1 mass ratio) | google.com |

| Temperature | 60-70 °C | google.com |

| pH | 5.0-6.0 | google.com |

Sandmeyer Reaction

The Sandmeyer reaction is a classical method for introducing a nitrile group onto an aromatic ring and can be applied to the synthesis of this compound. wikipedia.orgmasterorganicchemistry.com The process begins with the diazotization of an aryl amine, in this case, 3,5-dichloroaniline, by treating it with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. google.com The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which facilitates the substitution of the diazonium group with a cyanide group, yielding the benzonitrile. wikipedia.orgmasterorganicchemistry.com While a fundamental reaction in organic synthesis, offering a route from amines to nitriles, industrial applications may favor other methods like ammoxidation due to factors such as cost and waste generation. researchgate.netgoogle.com

Chemical Reactivity and Transformation of 3,5 Dichlorobenzonitrile

Types of Chemical Reactions

Substitution Reactions

3,5-Dichlorobenzonitrile can undergo substitution reactions where the chlorine atoms on the benzene (B151609) ring are replaced by other functional groups. smolecule.com These reactions are a key aspect of its chemical reactivity, allowing for the synthesis of various derivatives.

A notable substitution reaction of this compound involves its conversion to 3,5-dichlorobenzoyl chloride, which is then reacted with arylamine compounds. researchgate.net This process typically occurs in a solvent such as N,N'-dimethylformamide at an elevated temperature of around 60°C to yield a series of dichlorobenzamide derivatives. researchgate.netresearchgate.net This reaction is significant as it provides a pathway to synthesize a variety of substituted benzamide (B126) compounds. researchgate.net The amino group of the arylamine acts as a nucleophile, attacking the carbonyl carbon of the 3,5-dichlorobenzoyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

The general scheme for this reaction is as follows:

Hydrolysis of this compound to 3,5-Dichlorobenzoic acid. smolecule.com

Conversion of 3,5-Dichlorobenzoic acid to 3,5-Dichlorobenzoyl chloride. researchgate.net

Reaction of 3,5-Dichlorobenzoyl chloride with an arylamine to form the corresponding N-aryl-3,5-dichlorobenzamide. researchgate.netresearchgate.net

Reaction Conditions for the Formation of Dichlorobenzamide Derivatives:

| Parameter | Condition |

|---|---|

| Reactants | 3,5-Dichlorobenzoyl chloride, Arylamine compounds |

| Solvent | N,N'-dimethylformamide |

| Temperature | 60 °C |

The three-dimensional structures of the dichlorobenzamide derivatives formed from these reactions have been elucidated using X-ray crystallography. researchgate.net For instance, the crystal structure of 3,5-dichloro-N-(4-chlorophenyl)benzamide has been determined to be in the triclinic space group Pī. researchgate.net Another derivative, 3,5-dichloro-N-(2-chlorophenyl)benzamide, crystallizes in the monoclinic space group Pn. researchgate.net These crystal structures are stabilized by various intermolecular interactions, including hydrogen bonds and halogen-halogen contacts. researchgate.net

Crystallographic Data for Dichlorobenzamide Derivatives:

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| 3,5-dichloro-N-(4-chlorophenyl)benzamide | Triclinic | Pī | a = 5.047(18) Å, b = 10.28(4) Å, c = 13.36(5) Å, α = 107.59(5)°, β = 93.55(5)°, γ = 98.34(5)° |

| 3,5-dichloro-N-(2-chlorophenyl)benzamide | Monoclinic | Pn | a = 9.581(3) Å, b = 12.217(4) Å, c = 11.072(3) Å, β = 92.584(4)° |

Oxidation Reactions

This compound can be oxidized to form other chemical compounds, a reaction that involves the addition of oxygen or the removal of electrons. smolecule.com

A primary oxidation product of this compound is 3,5-dichlorobenzoic acid. smolecule.comsmolecule.com This conversion is a fundamental reaction, transforming the nitrile group (-CN) into a carboxylic acid group (-COOH). google.com The process typically involves hydrolysis, which can be carried out under acidic or alkaline conditions. google.comchemicalbook.com For example, refluxing this compound with aqueous sodium hydroxide (B78521), followed by acidification, yields 3,5-dichlorobenzoic acid with a high yield of 93%. chemicalbook.comvulcanchem.com

Various oxidizing agents can be employed to facilitate the conversion of this compound. Strong oxidizing agents like nitric acid are capable of oxidizing the nitrile. smolecule.com A patented method describes the synthesis of 3,5-dichlorobenzoic acid from benzonitrile (B105546) by first chlorinating it to this compound and then performing hydrolysis. This process can utilize sodium hypochlorite (B82951) (Chlorox) or a mixture of hydrogen peroxide and hydrochloric acid as the chlorinating and oxidizing agents. google.com The reaction conditions, such as pH and temperature, are controlled to optimize the yield of the final product. google.com For instance, the hydrolysis step can be performed under alkaline conditions (pH 11-14) at 80-90°C, followed by acidification. google.com

Oxidizing Agents and Conditions for Conversion to 3,5-Dichlorobenzoic Acid:

| Oxidizing Agent/Method | Conditions |

|---|---|

| Sodium Hydroxide (NaOH) followed by Acidification | Reflux with aqueous NaOH for 6 hours, then acidify with HCl. chemicalbook.comvulcanchem.com |

| Nitric Acid (HNO₃) | Used as a strong oxidizing agent. smolecule.com |

| Chlorox (Sodium Hypochlorite) | Used in a process involving chlorination of benzonitrile followed by hydrolysis. Reaction at 55-70°C, pH 0-1.0, followed by hydrolysis at 80-90°C. google.com |

| Hydrogen Peroxide (H₂O₂) and Hydrochloric Acid (HCl) | A mixture used for chlorination and subsequent hydrolysis. Reaction at 60-70°C, pH 1.0-4.0, followed by alkaline hydrolysis at 80-90°C. google.com |

Reduction Reactions

The nitrile group of this compound can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde can be achieved using hydride reagents that deliver a single hydride equivalent. A common method for this transformation on similar substrates is the use of Diisobutylaluminium hydride (DIBAL-H). For instance, the selective reduction of 4-bromo-3,5-dichlorobenzonitrile (B1286562) to 4-bromo-3,5-dichlorobenzaldehyde (B1344193) is accomplished by treating the nitrile with DIBAL-H in a solvent like ether at room temperature, followed by acidic workup. This method is applicable for the synthesis of 3,5-dichlorobenzaldehyde (B167965) from this compound.

Reduction to Amine: Complete reduction of the nitrile group to a primary amine (3,5-dichlorobenzylamine) can be accomplished through catalytic hydrogenation or with complex metal hydrides.

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. lookchem.comgoogle.com

Complex Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. csic.es Another specialized reagent system, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to reduce various aromatic nitriles to their corresponding benzylamines in excellent yields. nih.govacs.org Aromatic nitriles with electron-withdrawing groups, such as the chloro-substituents in this compound, generally undergo this reduction more rapidly. nih.govacs.org For example, the related compound 2,4-dichlorobenzonitrile (B1293624) is reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield after 5 hours at 25°C using this system. nih.govacs.org

Table 1: Summary of Reduction Reactions

| Starting Material | Product | Reagent(s) | Solvent | Key Conditions |

|---|---|---|---|---|

| 4-bromo-3,5-dichlorobenzonitrile | 4-bromo-3,5-dichlorobenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Ether | Room temperature, 18 hours |

| 2,4,6-trifluoro-3,5-dichlorobenzonitrile | 2,4,6-trifluoro-3,5-dichlorobenzylamine | H₂, Palladium on carbon, Organic carboxylic acid | Not specified | Hydrogenation |

| Aromatic nitriles | Primary amines | Diisopropylaminoborane, cat. LiBH₄ | Tetrahydrofuran (THF) | Ambient temperature |

Reaction Mechanisms

The transformations of this compound are governed by established reaction mechanisms, primarily involving the nitrile group and the aromatic ring.

Nitrile Reduction Mechanism:

Reduction to Aldehyde (with DIBAL-H): The mechanism begins with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the nitrile nitrogen. This enhances the electrophilicity of the nitrile carbon, which is then attacked by a hydride ion from the DIBAL-H molecule. This nucleophilic addition results in the formation of an N-alumino-imine intermediate. Subsequent careful hydrolysis of this intermediate in the workup step cleaves the carbon-nitrogen double bond, yielding the corresponding aldehyde, in this case, 3,5-dichlorobenzaldehyde.

Reduction to Amine (with LiAlH₄): The mechanism is similar initially, with the transfer of a hydride ion from the [AlH₄]⁻ complex to the electrophilic nitrile carbon. This forms a lithium salt of an imine. However, LiAlH₄ is a more potent reducing agent and delivers a second hydride to the same carbon atom, resulting in a diamidoaluminate complex. Aqueous workup then protonates the nitrogen atom twice to afford the primary amine, 3,5-dichlorobenzylamine.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The chlorine atoms on the benzene ring can be displaced by strong nucleophiles. The reaction proceeds via the SNAr mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The nitrile group (-CN), being a moderate electron-withdrawing group, activates the ring for nucleophilic attack. The mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic system, including onto the nitrile group.

Elimination: The aromaticity is restored by the departure of the leaving group, which is a chloride ion in this case. nih.gov

Common Reagents and Conditions for Derivatization

Beyond reduction, this compound can be derivatized through several other important reactions, showcasing its utility as a versatile chemical intermediate.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under basic conditions. Refluxing this compound with aqueous sodium hydroxide (NaOH) for several hours, followed by acidification with an acid like hydrochloric acid (HCl), yields 3,5-dichlorobenzoic acid with high efficiency. vulcanchem.comgoogle.com

Nucleophilic Aromatic Substitution: As described by the SNAr mechanism, the chlorine atoms can be substituted. This allows for the introduction of various functional groups. For example, amination can be achieved by reacting dichlorobenzonitrile precursors with ammonia (B1221849) or other amine sources, often in solvents like chlorobenzene (B131634) at elevated temperatures.

Cycloaddition Reactions: The nitrile group can be oxidized to a nitrile N-oxide, which can then participate in [3+2] cycloaddition reactions. These reactions are a powerful tool for constructing five-membered heterocyclic rings, such as isoxazoles. sci-rad.com For instance, the related 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide has been shown to react with arylacetylenes to form isoxazole (B147169) derivatives. sci-rad.comresearchgate.netresearchgate.net

Table 2: Summary of Derivatization Reactions

| Reaction Type | Product Type | Reagent(s) | Solvent | Key Conditions |

|---|---|---|---|---|

| Hydrolysis | Carboxylic acid | Sodium hydroxide (NaOH), then Hydrochloric acid (HCl) | Water | Reflux for 6 hours |

| Nucleophilic Substitution | Aminated arene | Ammonia or amines | Chlorobenzene | Elevated temperatures (e.g., 110–120 °C) |

| Cycloaddition (via N-oxide) | Isoxazole | Oxidizing agent, then an alkyne | Not specified | Varies |

Biological Activity and Mechanism of Action of 3,5 Dichlorobenzonitrile

Molecular Target Interactions

The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within an organism. For 3,5-Dichlorobenzonitrile, research has suggested potential interactions with enzymes that are crucial for cellular processes.

One of the identified potential targets for this compound is the enzyme farnesyltransferase . Farnesyltransferase is a key enzyme in the post-translational modification of a variety of cellular proteins, including the Ras family of small GTPases, which are critical components of signal transduction pathways regulating cell growth, differentiation, and survival. The inhibition of farnesyltransferase has been a significant focus in the development of anticancer therapies, as aberrant Ras signaling is a hallmark of many human cancers. While detailed studies on the direct inhibition of farnesyltransferase by this compound are limited, the identification of this compound as a potential inhibitor suggests that it may interfere with the farnesylation of proteins, thereby disrupting downstream signaling pathways.

It is also noteworthy that the isomeric compound, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), is a well-known herbicide that acts by inhibiting cellulose (B213188) biosynthesis in plants wikipedia.orgwelltchemicals.comtargetmol.com. This highlights that the position of the chlorine atoms on the benzonitrile (B105546) ring is critical in determining the specific molecular target and the resulting biological activity.

Enzyme Inhibition and Metabolic Pathway Modulation

The interaction of this compound with molecular targets such as farnesyltransferase implies a role in enzyme inhibition and the modulation of metabolic pathways.

As a potential inhibitor of farnesyltransferase, this compound could modulate the metabolic pathway responsible for the prenylation of proteins. Farnesylation is a type of prenylation, a process that attaches hydrophobic farnesyl pyrophosphate to proteins, facilitating their anchoring to cell membranes, which is often essential for their function. By inhibiting farnesyltransferase, this compound could prevent the proper localization and function of key signaling proteins, thereby modulating cellular metabolic and signaling pathways.

The nitrile group in this compound is a key functional group found in a variety of pharmaceuticals and can participate in interactions with biological targets nih.govnih.gov. In some instances, the nitrile group can act as a bioisostere for other functional groups, such as a ketone, and can engage in polar interactions within the active site of an enzyme nih.gov. The electron-withdrawing nature of the nitrile and the two chlorine atoms can also influence the electronic properties of the aromatic ring, which can be a determinant in its binding affinity to target enzymes nih.gov.

Table 1: Potential Enzyme Interaction of Benzonitrile Derivatives

| Compound Class | Enzyme Target | Potential Effect |

| Benzonitrile Derivatives | Farnesyltransferase | Inhibition of protein prenylation |

This table is illustrative and based on preliminary findings and the known targets of structurally related compounds.

Pharmacological Studies

While specific pharmacological studies on this compound are not extensively documented in publicly available literature, its potential to interact with key enzymes such as cytochrome P450s suggests that it could have significant pharmacological implications, particularly in the context of drug metabolism.

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme in the metabolism of a wide range of xenobiotics, including many clinically used drugs and procarcinogens researchgate.net. Halogenated aromatic compounds have the potential to interact with CYP enzymes, acting as either substrates, inhibitors, or inducers.

The structure of this compound, a halogenated benzonitrile, suggests a potential for interaction with CYP1A2. The planar aromatic ring and lipophilic nature are features often found in substrates and inhibitors of this enzyme. Inhibition of CYP1A2 can lead to an increase in the plasma concentrations of co-administered drugs that are metabolized by this enzyme, potentially leading to adverse drug reactions researchgate.netexamine.com. Conversely, induction of CYP1A2 can decrease the efficacy of such drugs. Given the importance of CYP1A2 in drug metabolism, any potential interaction with this compound would be of pharmacological significance. However, specific studies detailing the inhibitory or inductive effects of this compound on CYP1A2 are needed to confirm this potential.

Table 2: Factors Influencing CYP1A2 Activity

| Factor | Effect on CYP1A2 Activity |

| Smoking | Induction |

| Consumption of cruciferous vegetables | Induction |

| Certain Medications (e.g., fluvoxamine, ciprofloxacin) | Inhibition examine.com |

| Genetic Polymorphisms | Variable |

This table provides general information on factors affecting CYP1A2 and is not specific to interactions with this compound.

The potential for this compound to inhibit metabolic enzymes like CYP1A2 would have a direct impact on the pharmacokinetics of co-administered drugs. Pharmacokinetic drug-drug interactions can alter the absorption, distribution, metabolism, and excretion (ADME) of a drug, thereby affecting its therapeutic efficacy and safety profile researchgate.netresearchgate.net.

If this compound were to act as an inhibitor of a major drug-metabolizing enzyme, it could lead to:

Increased plasma concentrations of the co-administered drug.

Prolonged half-life of the co-administered drug.

Increased risk of toxicity from the co-administered drug.

Conversely, if it were to induce such enzymes, it could lead to decreased plasma concentrations and potential therapeutic failure of the co-administered drug. The incorporation of a nitrile group in a molecule can sometimes improve its pharmacokinetic properties, such as solubility nih.govnih.gov. Without specific studies, the pharmacokinetic interactions of this compound remain speculative but warrant consideration in any potential therapeutic application.

Antifungal Efficacy

Some nitrile-containing compounds have been investigated for their antifungal properties nih.gov. While direct studies on the antifungal efficacy of this compound are scarce, the biological activity of structurally related compounds provides a basis for potential antifungal action. For instance, derivatives of 2-amino-3,5-dichlorobenzonitrile (B1269155) have been noted to exhibit antimicrobial activity.

A common mechanism of action for antifungal agents is the disruption of the fungal cell membrane's integrity researchgate.netmdpi.com. The fungal cell membrane is essential for maintaining cellular homeostasis, and its disruption can lead to leakage of cellular contents and ultimately cell death.

The lipophilic nature of this compound, conferred by the dichlorinated benzene (B151609) ring, could facilitate its partitioning into the lipid-rich fungal cell membrane. It is speculated that nitrile-containing compounds may exert their antifungal effects through aspecific interactions that lead to membrane disruption nih.gov. This disruption could be due to the perturbation of the lipid bilayer, leading to increased membrane permeability. An increase in membrane permeability could also enhance the uptake of other antifungal agents, suggesting a potential for synergistic effects nih.gov.

Table 3: General Mechanisms of Antifungal Action

| Mechanism of Action | Example Antifungal Class |

| Inhibition of ergosterol synthesis | Azoles, Allylamines |

| Direct membrane damage | Polyenes |

| Inhibition of cell wall synthesis | Echinocandins |

| Inhibition of protein synthesis | Sordarins |

This table provides a general overview of antifungal mechanisms and is not specific to this compound.

Interference with Ergosterol Biosynthesis

There is no scientific evidence in the search results to suggest that this compound acts as an antifungal agent by interfering with ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its biosynthesis is a common target for antifungal drugs. However, the mechanism of action of this compound, in the context of antifungal activity, is not described in the provided literature.

It is noteworthy that the isomer of this compound, 2,6-Dichlorobenzonitrile (also known as Dichlobenil), is a well-known herbicide. Its mode of action involves the inhibition of cellulose biosynthesis in plants, a mechanism entirely different from the inhibition of ergosterol biosynthesis in fungi. wikipedia.org

Applications in Advanced Organic Synthesis and Research

Intermediate in the Synthesis of Agrochemicals

3,5-Dichlorobenzonitrile is a crucial intermediate in the production of various agrochemicals, including herbicides and pesticides. smolecule.comnordmann.globaltantuchemicals.com Its chemical structure allows for transformations that lead to potent active ingredients.

One of the notable applications of dichlorobenzonitrile isomers is in the synthesis of the broad-spectrum fungicide, chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile). wikipedia.org While the direct synthesis of chlorothalonil starts from isophthalonitrile, the chemistry of chlorinated benzonitriles is central to this field. wikipedia.org The synthesis of chlorothalonil can be achieved through the direct chlorination of isophthalonitrile or the dehydration of tetrachloroisophthaloyl amide. wikipedia.org

The herbicidal properties of related compounds, such as 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), further underscore the importance of the dichlorobenzonitrile scaffold in agrochemistry. wikipedia.org Dichlobenil (B1670455) works by interfering with cellulose (B213188) synthesis in young seedlings of both monocot and dicot species. wikipedia.org

Precursor for Pharmaceutical Compounds

The utility of this compound extends into the pharmaceutical industry, where it serves as a precursor for the synthesis of various pharmaceutical compounds. smolecule.comnordmann.globaltantuchemicals.com The presence of the dichloro functional group enables a range of chemical modifications essential for developing new drugs. nordmann.global

For instance, this compound is a key starting material in a multi-step, one-pot process for synthesizing a phenoxyester intermediate. researchgate.net This intermediate is crucial for producing the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), doravirine (B607182). researchgate.netcphi-online.com

Furthermore, derivatives of chlorinated benzonitriles, such as 2-amino-3,5-dichlorobenzonitrile (B1269155), are investigated for their potential in medicinal chemistry. Research has shown that derivatives of 2-amino-3,5-dichlorobenzonitrile exhibit antimicrobial activity against various bacterial strains. Additionally, this compound has been identified as a potential inhibitor of farnesyltransferase, an enzyme linked to oncogenesis.

Ligand in Catalytic Systems (e.g., Molybdenum Complexes for Hydrogenation)

While direct use of this compound as a ligand is not extensively documented in the provided results, the broader class of nitriles, including benzonitriles, plays a significant role as ligands in catalytic systems. Molybdenum complexes, in particular, have been studied for their catalytic activity in hydrogenation reactions, where nitrile ligands can be involved. researchgate.netnih.gov

Molybdenum complexes with various pincer ligands have been synthesized and tested for the catalytic hydrogenation of aromatic nitriles to primary amines. researchgate.netresearchgate.net These catalysts have shown effectiveness in the hydrogenation of electron-rich benzonitriles. researchgate.net The general mechanism involves the coordination of the nitrile to the molybdenum center, followed by hydrogenation. researchgate.net

Research has also explored the use of molybdenum-thiolate complexes for the transfer hydrogenation of nitriles to primary amines using ammonia (B1221849) borane (B79455) as a hydrogen source. acs.org In these systems, a nitrile-containing ligand like acetonitrile (B52724) (MeCN) can be part of the catalyst structure. acs.org The development of such catalytic systems is crucial for producing primary amines, which are valuable building blocks in organic synthesis.

Development of New Chemical Entities

This compound serves as a versatile building block in the development of new chemical entities due to its reactive functional groups. smolecule.com The chlorine atoms can undergo nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. smolecule.comsmolecule.com The nitrile group can also be transformed into other functional groups, such as carboxylic acids through hydrolysis. smolecule.comsmolecule.com

This versatility makes this compound a valuable starting material for synthesizing complex molecules with desired properties for various research applications, including the development of novel pharmaceuticals. smolecule.com For example, 2-amino-3,5-dichlorobenzonitrile has been used in the synthesis of dually-acting acetylcholinesterase inhibitors derived from tacrine, which are being investigated for potential use in Alzheimer's disease. muni.cz

Advanced Intermediates for Generic Active Pharmaceutical Ingredients (APIs)

The role of this compound as a key intermediate extends to the production of generic Active Pharmaceutical Ingredients (APIs). cphi-online.comsmolecule.com Its utility as a starting material in the synthesis of drugs like doravirine highlights its importance in the supply chain of generic pharmaceuticals. researchgate.netcphi-online.com

The synthesis of 3,5-dichlorobenzoic acid from this compound is a key transformation, as this acid is an important intermediate in the synthesis of various APIs, particularly those with antimicrobial properties. smolecule.com The ability to produce high-purity intermediates is crucial for the manufacturing of generic drugs that meet stringent quality standards. cphi-online.com

Analytical Methodologies and Detection

Application as an Internal Standard

In quantitative analysis, an internal standard is a chemical substance added in a consistent amount to samples, calibration standards, and blanks. 3m.com The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. 3m.com 3,5-Dichlorobenzonitrile can serve as an effective internal standard, particularly in the analysis of its isomers or structurally similar pesticides, due to its chemical similarity which allows it to mimic the behavior of the analyte during extraction and chromatographic analysis, while still being distinguishable by the detector.

Programmed Temperature Vaporization (PTV) is an advanced injection technique for gas chromatography (GC) that is particularly suitable for the analysis of thermally sensitive compounds and for handling large volume injections of samples in complex matrices. lcms.cz When coupled with mass spectrometry (MS), PTV-GC-MS provides a highly sensitive and selective method for analyzing trace-level contaminants. shimadzu.com

The PTV injector's ability to be rapidly heated allows for controlled evaporation of the solvent and transfer of the target analytes to the GC column. shimadzu.com This is advantageous when using solvents like acetonitrile (B52724), which is common in pesticide extraction procedures (e.g., QuEChERS), as it can be difficult to manage with conventional hot split/splitless injectors. shimadzu.comthermofisher.com In such applications, this compound would be added to the sample extract prior to injection. Its response, as measured by the mass spectrometer, is used to normalize the response of the target analytes, thereby improving the accuracy and precision of the quantification. This methodology is well-suited for the rapid screening and routine monitoring of pesticide residues in food and environmental samples. shimadzu.com

A significant application for this compound as an internal standard is in the analysis of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) and its primary metabolite, 2,6-dichlorobenzamide (B151250) (BAM). nih.govresearchgate.net Dichlobenil is widely used, and its persistence, along with that of its even more mobile and persistent metabolite BAM, has led to concerns about groundwater contamination. researchgate.net

Analytical methods for these compounds often employ gas chromatography-mass spectrometry (GC-MS) following a sample preparation step like solid-phase extraction (SPE). nih.govresearchgate.net Given that this compound is an isomer of dichlobenil, it exhibits very similar behavior during extraction, cleanup, and chromatographic separation. However, it has a distinct retention time, allowing it to be clearly separated from dichlobenil and quantified independently by the mass spectrometer. By comparing the peak area of the target analyte (dichlobenil or BAM) to the peak area of the known concentration of the this compound internal standard, analysts can accurately determine the concentration of the pesticide and its metabolite, even if some of the sample is lost during preparation. 3m.com This approach is critical for regulatory laboratories monitoring water quality and food safety. nih.gov

Chromatographic and Spectroscopic Characterization Techniques

The definitive identification and characterization of this compound are accomplished using a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used to confirm the compound's molecular weight and purity. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint. For this compound, the molecular weight is 172.01 g/mol . nist.gov

Spectroscopic techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to elucidate the carbon-hydrogen framework. Due to the symmetrical substitution pattern of this compound, its ¹H NMR spectrum is relatively simple. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would show characteristic absorption bands corresponding to the nitrile group (C≡N) and the aromatic ring. nist.gov

The data obtained from these techniques are compiled to confirm the identity and purity of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂N | nist.gov |

| Molecular Weight | 172.011 g/mol | nist.gov |

| CAS Number | 6575-00-4 | nist.gov |

| Melting Point | 64-66 °C | chemicalbook.com |

| Appearance | White crystalline solid | guidechem.com |

| Technique | Key Spectral Features |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) corresponding to a mass-to-charge ratio (m/z) of ~172. |

| ¹H NMR | Aromatic protons appear as a singlet or closely spaced multiplets due to the molecule's symmetry. |

| ¹³C NMR | Distinct signals for the different carbon environments in the molecule are observed. chemicalbook.com |

| Infrared (IR) Spectroscopy | Characteristic absorption peak for the nitrile (C≡N) functional group. nist.gov |

Future Research Directions and Unaddressed Challenges

Computational Toxicology for Environmental Risk Prediction

Computational toxicology utilizes mathematical and computer-based models to predict the adverse effects of chemicals, offering a way to prioritize substances for testing and support risk assessment. thepsci.euwiley.com For a compound like 3,5-Dichlorobenzonitrile, which is on lists of potentially harmful substances but may lack extensive empirical toxicity data gesamp.org, computational tools are invaluable. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can predict toxicological endpoints based on chemical structure. wiley.comyoutube.com These in silico approaches can help fill data gaps, reduce animal testing, and provide a weight of evidence for regulatory decisions concerning pesticides and their metabolites. thepsci.euyoutube.comoup.com Future research should apply these models to better characterize the potential human health and environmental risks of this compound.

Investigation of "Cocktail Effects" with Other Contaminants

In the environment, organisms are rarely exposed to single chemicals. nih.govmdpi.com Instead, they encounter complex mixtures of contaminants, which can lead to combined or "cocktail" effects that may be synergistic, antagonistic, or additive. nih.govmdpi.com As this compound is associated with the fungicide chlorothalonil (B1668833), it is likely to co-occur with the parent compound and its numerous other degradation products. nrw.defao.org Understanding the combined molecular toxicity of such mixtures is a significant challenge in environmental toxicology. wiley.comgoogle.com Future research is needed to investigate the interactive effects of this compound with other pollutants to enable a more realistic assessment of its environmental risk. nih.govwiley.com

Emerging Contaminant Research

Emerging contaminants are substances that are not typically included in routine monitoring programs but have the potential to enter the environment and cause ecological or human health impacts. mdpi.com this compound fits this profile. Its parent compound, chlorothalonil, has faced increased regulatory scrutiny and restrictions due to the environmental persistence and mobility of its metabolites. phytocontrol.comnrw.de This has elevated the concern surrounding all related degradation products. Given that this compound is listed as a potentially harmful organochlorine gesamp.orggesamp.org, there is a clear need for focused research on its occurrence in water and soil, its environmental persistence, and its long-term toxicological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dichlorobenzonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves halogenation and cyanation steps. One approach starts with chlorination of benzonitrile derivatives under controlled conditions (e.g., using Cl₂ or SO₂Cl₂ as chlorinating agents). Optimization includes adjusting temperature (e.g., 60–80°C for controlled substitution), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents. Catalysts such as FeCl₃ or AlCl₃ can improve regioselectivity for the 3,5-dichloro product . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for yield improvement.

Q. Which analytical techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- GC-MS : Used to confirm molecular weight (m/z 172.01) and purity. The base peak corresponds to the nitrile group (C≡N) fragmentation .

- NMR :

- ¹H NMR : Aromatic protons appear as a singlet (~δ 7.8–8.2 ppm) due to symmetry in the 3,5-dichloro substitution pattern .

- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm .

- IR : Strong absorption at ~2230 cm⁻¹ confirms the C≡N stretch .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent moisture absorption. Store in a cool, ventilated area away from oxidizers .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) is required during powder handling .

- Spill Management : Neutralize with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups meta to the nitrile activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In SNAr reactions, the nitrile’s electron-withdrawing nature further stabilizes the Meisenheimer intermediate. Researchers should employ strong nucleophiles (e.g., NaN₃ in DMSO at 100°C) and monitor reaction progress via TLC (Rf shift) or in-situ IR (disappearance of C≡N peak) . Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. In cross-coupling reactions involving this compound, what strategies mitigate competing side reactions to improve regioselectivity?

- Methodological Answer :

- Catalyst Design : Use Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to direct coupling to the less hindered para position relative to the nitrile group .

- Solvent Effects : Non-polar solvents (toluene) favor mono-substitution, while polar solvents (DMAc) may promote di-substitution.

- Additives : Silver salts (Ag₂CO₃) suppress halide exchange, reducing byproduct formation .

- Kinetic Control : Lower temperatures (0–25°C) and shorter reaction times limit over-substitution.

Q. When encountering contradictory biological activity data for this compound derivatives, what methodological approaches can validate experimental findings?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves in triplicate to assess reproducibility. Use ANOVA to identify outliers .

- Structural Confirmation : Re-characterize derivatives via X-ray crystallography to rule out isomerism or degradation .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) to identify substituent-specific trends .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) software to identify critical factors .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., mono-chloro derivatives) that may indicate incomplete chlorination .

- Benchmarking : Compare methods with literature protocols (e.g., Sigma-Aldrich’s GC-MS-guided synthesis) to isolate procedural deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.